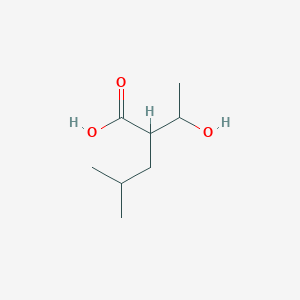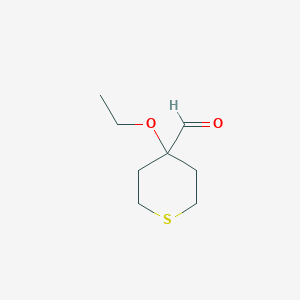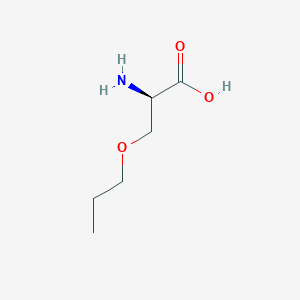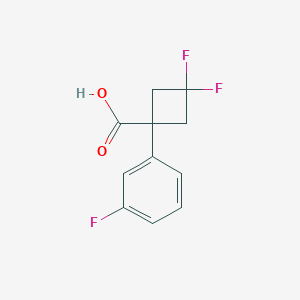![molecular formula C13H19NO B13301601 2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol](/img/structure/B13301601.png)
2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol is an organic compound with a unique structure that includes a cyclopropyl group, an amino group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol typically involves the reaction of cyclopropylmethylamine with 4-isopropylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical reactions. These interactions can lead to changes in the activity of enzymes or receptors, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[Amino(cyclopropyl)methyl]-4-(methyl)phenol
- 2-[Amino(cyclopropyl)methyl]-4-(ethyl)phenol
- 2-[Amino(cyclopropyl)methyl]-4-(tert-butyl)phenol
Uniqueness
2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-[amino(cyclopropyl)methyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C13H19NO/c1-8(2)10-5-6-12(15)11(7-10)13(14)9-3-4-9/h5-9,13,15H,3-4,14H2,1-2H3 |
InChI Key |
SMSDRWKYXGPUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C(C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine](/img/structure/B13301520.png)
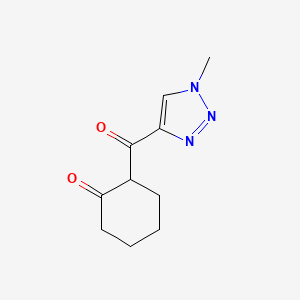
![[3-(Difluoromethyl)phenyl]methanethiol](/img/structure/B13301532.png)

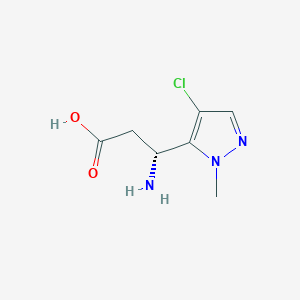
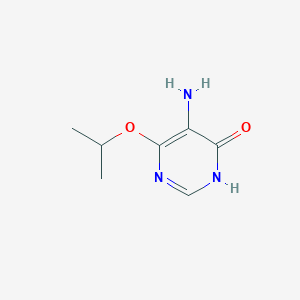
![2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13301562.png)
![1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13301568.png)

![5-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301578.png)
